molecular formula C11H9N3 B13804145 3H-[1,4]Diazepino[1,2-a]benzimidazole CAS No. 246-20-8

3H-[1,4]Diazepino[1,2-a]benzimidazole

Cat. No.: B13804145
CAS No.: 246-20-8
M. Wt: 183.21 g/mol
InChI Key: YFAGAZPWGUEYFQ-UHFFFAOYSA-N
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Description

3H-[1,4]Diazepino[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of diazepine and benzimidazole. This compound is of significant interest due to its potential pharmacological activities, including anxiolytic and analgesic properties .

Preparation Methods

The synthesis of 3H-[1,4]Diazepino[1,2-a]benzimidazole typically involves the cyclization of 2-(aminomethyl)benzimidazole with various reagents. For instance, the reaction of 2-(aminomethyl)benzimidazole with ethyl acetoacetate can yield a diazepinone-benzimidazole derivative . Another method involves the treatment of 2-(aminomethyl)benzimidazole with phenylhydrazono ethylacetoacetate to form a phenylhydrazino diazepinone derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

3H-[1,4]Diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl acetoacetate, phenylhydrazono ethylacetoacetate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3H-[1,4]Diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-[1,4]Diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic activity is believed to be mediated through interaction with the benzodiazepine site of the GABA_A receptor and the 5-HT_2A receptor . These interactions modulate neurotransmitter activity, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

3H-[1,4]Diazepino[1,2-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of diazepine and benzimidazole, which contribute to its diverse pharmacological activities.

Properties

CAS No.

246-20-8

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3H-[1,4]diazepino[1,2-a]benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-5,7-8H,6H2

InChI Key

YFAGAZPWGUEYFQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C3=CC=CC=C3N=C2C=N1

Origin of Product

United States

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